Tert-butyl 3-butylpiperazine-1-carboxylate
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Description
Tert-butyl 3-butylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-butylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a piperazine ring substituted with tert-butyl and butyl groups along with a carboxylate functional group. This unique structure enhances its lipophilicity and steric properties, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound may modulate the activity of specific biological targets, including:
- Enzymes: It may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
- Receptors: The compound could interact with receptor sites, influencing signaling pathways that are critical in various physiological processes.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antibacterial Activity:
-
Anticancer Properties:
- A derivative of the compound, TTP-5, has shown efficacy in suppressing breast cancer cell growth by targeting estrogen receptor signaling pathways. It was found to reduce proliferation in estrogen receptor-positive MCF-7 cells while affecting motility in MDA-MB-231 cells through modulation of the epithelial-mesenchymal transition (EMT) pathway .
- Soluble Epoxide Hydrolase Inhibition:
Case Studies
A notable study focused on the synthesis and evaluation of novel piperazine derivatives, including this compound, for their potential as PD-L1 inhibitors in cancer immunotherapy. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .
Comparative Analysis
Compound | Activity | Target |
---|---|---|
This compound | Antibacterial (against MRSA) | Gram-positive bacteria |
TTP-5 | Anticancer (breast cancer suppression) | Estrogen receptor signaling |
Piperazine derivatives | Soluble epoxide hydrolase inhibition | Cardiovascular health |
Properties
IUPAC Name |
tert-butyl 3-butylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNICOTLOPCODTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(CCN1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662692 |
Source
|
Record name | tert-Butyl 3-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-70-1 |
Source
|
Record name | tert-Butyl 3-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.